(1-Thiophen-2-ylethylideneamino)urea
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Overview
Description
(1-Thiophen-2-ylethylideneamino)urea is a chemical compound derived from the reaction between 2-acetylthiophene and semicarbazide. It belongs to the class of Schiff bases, which are known for their wide range of biological activities and applications in various fields of science and industry. This compound has garnered interest due to its potential antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiophene semicarbazone typically involves the condensation reaction between 2-acetylthiophene and semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent, and the mixture is heated until complete dissolution .
Industrial Production Methods: While specific industrial production methods for 2-acetylthiophene semicarbazone are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1-Thiophen-2-ylethylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Thiophen-2-ylethylideneamino)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetylthiophene semicarbazone involves its interaction with biological molecules. It acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interfere with the function of enzymes and other proteins, leading to antibacterial and anticancer effects . The molecular targets include bacterial cell walls and cancer cell membranes, where the compound disrupts normal cellular processes .
Comparison with Similar Compounds
2-Acetylthiophene thiosemicarbazone: Similar in structure but contains a sulfur atom, leading to different biological activities.
2-Acetylthiophene-N1-phenyl thiosemicarbazone: Contains a phenyl group, which alters its chemical properties and applications.
Uniqueness: (1-Thiophen-2-ylethylideneamino)urea is unique due to its specific combination of the thiophene ring and semicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit a range of biological activities makes it a valuable compound in research and industry .
Properties
CAS No. |
3771-70-8 |
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Molecular Formula |
C7H9N3OS |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
[(E)-1-thiophen-2-ylethylideneamino]urea |
InChI |
InChI=1S/C7H9N3OS/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ |
InChI Key |
VYCCHDWALWBGJU-WEVVVXLNSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=CS1 |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=CS1 |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CS1 |
solubility |
not available |
Origin of Product |
United States |
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